1,1'-(1-Phenylethene-1,2-diyl)bis(4-methylbenzene)
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Overview
Description
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methylbenzene) is an organic compound with a complex structure that includes a phenylethene core and two 4-methylbenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methylbenzene) typically involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) in anhydrous tetrahydrofuran (THF). The reaction mixture is cooled to 0°C and then heated to reflux for several hours. After the reaction is complete, the mixture is quenched with aqueous hydrochloric acid (HCl) and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methylbenzene) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methylbenzene) involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s behavior in chemical reactions and its potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-: Similar structure but with an ethanediyl linker instead of a phenylethene core.
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-: Contains a butadiyne linker, offering different electronic properties.
Uniqueness
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methylbenzene) is unique due to its phenylethene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
66184-00-7 |
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Molecular Formula |
C22H20 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-methyl-4-[2-(4-methylphenyl)-1-phenylethenyl]benzene |
InChI |
InChI=1S/C22H20/c1-17-8-12-19(13-9-17)16-22(20-6-4-3-5-7-20)21-14-10-18(2)11-15-21/h3-16H,1-2H3 |
InChI Key |
FFMAASNQHXXQCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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